Cas no 64778-73-0 (2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-amine)

2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-amine structure
64778-73-0 structure
Product Name:2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-amine
CAS No:64778-73-0
MF:C10H14BrNO2
MW:260.127662181854
CID:3375099
PubChem ID:15102778
Update Time:2025-04-21

2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • BENZENEETHANAMINE, 4-BROMO-3,5-DIMETHOXY-
    • 2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-amine
    • DTXSID50876055
    • EN300-1910684
    • 3,5-DIMEO-4-BROMOPHENETHYLAMINE
    • DTXCID401014169
    • CHEMBL3305574
    • 64778-73-0
    • SCHEMBL25179246
    • Inchi: 1S/C10H14BrNO2/c1-13-8-5-7(3-4-12)6-9(14-2)10(8)11/h5-6H,3-4,12H2,1-2H3
    • InChI Key: DQTTUBZTFBEBCK-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(C=C1OC)CCN)OC

Computed Properties

  • Exact Mass: 259.02079Da
  • Monoisotopic Mass: 259.02079Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 44.5Ų

2-(4-bromo-3,5-dimethoxyphenyl)ethan-1-amine Pricemore >>

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